N,N-dipropylpropan-1-amine; 2,4,6-trinitrophenol
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Overview
Description
N,N-dipropylpropan-1-amine;2,4,6-trinitrophenol: is a compound that combines the properties of an amine and a nitrophenol. The amine component, N,N-dipropylpropan-1-amine, is a tertiary amine, while the nitrophenol component, 2,4,6-trinitrophenol, is a nitroaromatic compound. This combination results in a compound with unique chemical and physical properties, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
N,N-dipropylpropan-1-amine: can be synthesized through the alkylation of propylamine with propyl halides under basic conditions.
2,4,6-trinitrophenol: is commonly synthesized through the nitration of phenol using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods:
- Industrial production of N,N-dipropylpropan-1-amine involves continuous flow reactors where the alkylation reaction is carried out under controlled temperature and pressure conditions to maximize yield and purity .
- The production of 2,4,6-trinitrophenol on an industrial scale involves large-scale nitration processes with stringent safety measures due to the highly exothermic nature of the reaction and the potential hazards associated with handling concentrated acids .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-dipropylpropan-1-amine can undergo oxidation reactions to form corresponding amine oxides.
Substitution: Both components can participate in substitution reactions. .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Iron, hydrochloric acid, catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, nucleophiles.
Major Products:
Oxidation: Amine oxides.
Reduction: Aminophenols.
Substitution: Alkylated or acylated amines, substituted nitrophenols.
Scientific Research Applications
Chemistry:
- N,N-dipropylpropan-1-amine is used as a reagent in organic synthesis, particularly in the formation of tertiary amines and as a base in various reactions .
- 2,4,6-trinitrophenol is used as a precursor in the synthesis of dyes, explosives, and other nitroaromatic compounds .
Biology and Medicine:
- The compound’s amine component can be used in the synthesis of pharmaceuticals, particularly those requiring tertiary amine functionalities .
- The nitrophenol component has applications in biochemical assays and as a standard in analytical chemistry .
Industry:
Mechanism of Action
Molecular Targets and Pathways:
- The amine component, N,N-dipropylpropan-1-amine, acts as a nucleophile in various chemical reactions, targeting electrophilic centers in substrates .
- The nitrophenol component, 2,4,6-trinitrophenol, can undergo redox reactions, interacting with electron-rich species and participating in electron transfer processes .
Comparison with Similar Compounds
Tripropylamine: Similar to N,N-dipropylpropan-1-amine but with three propyl groups attached to the nitrogen atom.
2,4-dinitrophenol: Similar to 2,4,6-trinitrophenol but with two nitro groups instead of three.
Uniqueness:
Properties
CAS No. |
17704-15-3 |
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Molecular Formula |
C15H24N4O7 |
Molecular Weight |
372.37 g/mol |
IUPAC Name |
N,N-dipropylpropan-1-amine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C9H21N.C6H3N3O7/c1-4-7-10(8-5-2)9-6-3;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h4-9H2,1-3H3;1-2,10H |
InChI Key |
MCBZALVEPHBHDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CCC.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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